molecular formula C35H62O3 B107695 Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate CAS No. 2082-79-3

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

Cat. No. B107695
Key on ui cas rn: 2082-79-3
M. Wt: 530.9 g/mol
InChI Key: SSDSCDGVMJFTEQ-UHFFFAOYSA-N
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Patent
US05892097

Procedure details

In a reactor fitted with a heating/cooling bath, stirrer, thermocouple, nitrogen inlet, a reflux condenser with a trap to collect distilled off methanol, and a vacuum connection are added 438.6 g (1.5 moles, a 5% excess) of methyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate and 386.8 g (1.43 moles) of 1-octadecanol. The mixture is heated to 100° C. under nitrogen with stirring. After drying at 100° C. under vacuum (≤5 mm Hg) for 30 minutes, the mixture is heated to 120° C. under nitrogen and 0.05 g (0.0002 mole) of dibutyltin oxide (Fascat® 4201, Elf-Atochem) is added. The vacuum is lowered to 100 mm Hg and the reaction mixture is heated to 185° C. for one hour. The vacuum is slowly lowered to 2 mm Hg over 1.5 hours and kept at that temperature and pressure for another thirty minutes. The vacuum is broken with nitrogen and the reaction mass is cooled to 100° C. The excess methyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate is removed using a wiped-film evaporator to give the title compound as a white solid containing 30 ppm Sn. Essentially a quantitative yield (99.8) of the ester product is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
386.8 g
Type
reactant
Reaction Step Two
Quantity
0.05 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([CH:14]=[C:15]([C:18]([CH3:21])([CH3:20])[CH3:19])[C:16]=1[OH:17])[CH2:8][CH2:9][C:10]([O:12][CH3:13])=[O:11])([CH3:4])([CH3:3])[CH3:2].[CH2:22](O)[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38]C.C([Sn](=O)CCCC)CCC>>[C:1]([C:5]1[CH:6]=[C:7]([CH:14]=[C:15]([C:18]([CH3:21])([CH3:20])[CH3:19])[C:16]=1[OH:17])[CH2:8][CH2:9][C:10]([O:12][CH2:13][CH2:38][CH2:37][CH2:36][CH2:35][CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH3:22])=[O:11])([CH3:3])([CH3:4])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(CCC(=O)OC)C=C(C1O)C(C)(C)C
Step Two
Name
Quantity
386.8 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)O
Step Three
Name
Quantity
0.05 g
Type
reactant
Smiles
C(CCC)[Sn](CCCC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a reactor fitted with a heating/cooling bath, stirrer
CUSTOM
Type
CUSTOM
Details
thermocouple, nitrogen inlet, a reflux condenser with a trap to collect
DISTILLATION
Type
DISTILLATION
Details
distilled off methanol
ADDITION
Type
ADDITION
Details
a vacuum connection are added 438.6 g (1.5 moles
CUSTOM
Type
CUSTOM
Details
After drying at 100° C. under vacuum (≤5 mm Hg) for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated to 120° C. under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated to 185° C. for one hour
Duration
1 h
WAIT
Type
WAIT
Details
kept at that temperature and pressure for another thirty minutes
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mass is cooled to 100° C
CUSTOM
Type
CUSTOM
Details
The excess methyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate is removed
CUSTOM
Type
CUSTOM
Details
a wiped-film evaporator

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(CCC(=O)OCCCCCCCCCCCCCCCCCC)C=C(C1O)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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